HD-2a

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

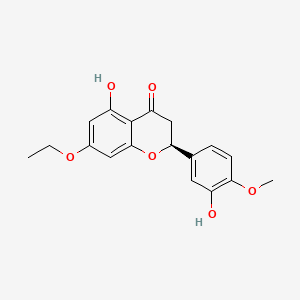

C18H18O6 |

|---|---|

Peso molecular |

330.3 g/mol |

Nombre IUPAC |

(2S)-7-ethoxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H18O6/c1-3-23-11-7-13(20)18-14(21)9-16(24-17(18)8-11)10-4-5-15(22-2)12(19)6-10/h4-8,16,19-20H,3,9H2,1-2H3/t16-/m0/s1 |

Clave InChI |

SEYYVRWDITVPHN-INIZCTEOSA-N |

SMILES isomérico |

CCOC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)OC)O)O |

SMILES canónico |

CCOC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)OC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Role of HD-2a in Arabidopsis thaliana: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Histone Deacetylase 2A (HD-2a) is a plant-specific histone deacetylase that plays a pivotal role in regulating various aspects of Arabidopsis thaliana growth, development, and stress responses. As a transcriptional repressor, this compound is intricately involved in the epigenetic control of gene expression, influencing key processes such as seed dormancy, abscisic acid (ABA) signaling, drought tolerance, and leaf development. This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways. Understanding the multifaceted functions of this compound offers potential avenues for the development of novel strategies to enhance crop resilience and manipulate plant growth.

Core Functions of this compound

This compound, a member of the HD-tuin family of histone deacetylases, primarily functions as a transcriptional repressor by catalyzing the removal of acetyl groups from histone proteins, leading to chromatin condensation and gene silencing.[1][2] Its functions are often redundant with other HD-2 family members, particularly HD-2b.[1][3]

Regulation of Seed Dormancy and Germination

This compound, in conjunction with HD-2b, is a key negative regulator of seed dormancy.[1][2] Loss of function of both this compound and HD-2b results in enhanced seed dormancy.[1][2] This is achieved through the repression of the DELAY OF GERMINATION 1 (DOG1) gene, a master regulator of seed dormancy.[1][2] this compound and HD-2b are recruited to the DOG1 locus, likely by the transcription repressors HIGH-LEVEL EXPRESSION OF SUGAR-INDUCIBLE GENE 2 (HSI2) and HSI2-LIKE 1 (HSL1), leading to histone deacetylation and subsequent repression of DOG1 expression.[1] In the absence of functional this compound and HD-2b, the DOG1 locus becomes hyperacetylated, leading to increased DOG1 expression and a deeper dormant state.[1][2]

Conversely, this compound has been shown to restrain germination, acting in opposition to HD-2c which enhances germination.[4][5] This suggests a complex interplay among HD-2 family members in fine-tuning the transition from dormancy to germination.

Negative Regulation of ABA Signaling and Drought Tolerance

This compound and HD-2b act as negative regulators of the abscisic acid (ABA) signaling pathway.[3][6] The expression of this compound and HD-2b is repressed by ABA treatment.[3] Mutants lacking both this compound and HD-2b (hd2ahd2b) exhibit hypersensitivity to exogenous ABA during germination and post-germination stages.[3][6]

Furthermore, these double mutants display enhanced drought resistance, characterized by reduced stomatal aperture, increased reactive oxygen species (ROS) content, and up-regulation of drought-resistance-related genes.[3] this compound and HD-2b directly bind to the promoters of certain ABA-responsive genes to repress their transcription.[3][6] They also negatively regulate ABA biosynthesis by deacetylating histone H4 at lysine (B10760008) 5 (H4K5ac) at the NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 9 (NCED9) locus, a key gene in ABA synthesis.[3][6]

In a contrasting role, this compound and HD-2c have been shown to cooperatively and positively regulate the plant's response to drought stress by modulating stomatal closure and root growth.[7][8] Overexpression of this compound or HD-2c enhances drought survival and reduces water loss.[7][8] This highlights the context-dependent and potentially collaborative functions of different HD-2 proteins in stress responses.

Role in Plant Development

Proper expression of this compound is crucial for normal plant development.[9] Overexpression of this compound results in a range of developmental abnormalities, including distorted leaves, delayed flowering, and aborted seed development.[9][10] This indicates that the precise regulation of this compound levels is essential for maintaining developmental homeostasis. This compound is expressed in key developmental tissues such as ovules, embryos, shoot apical meristems, and primary leaves.[9] Additionally, this compound and HD-2b are involved in establishing leaf polarity through their interaction with ASYMMETRIC LEAVES 2 (AS2).[11]

Quantitative Data

The following tables summarize key quantitative data from studies on this compound function.

| Experiment | Genotype | Measurement | Value | Reference |

| Histone Deacetylase Activity | hd2ahd2b | Reduction in total HDAC activity compared to Wild Type | ~45% | [1][2] |

| Seed Germination | hd2a | Germination percentage of freshly harvested seeds | Enhanced compared to Wild Type | [4] |

| Seed Dormancy | hd2ahd2b | Germination percentage of freshly harvested seeds | Reduced compared to Wild Type | [1] |

| ABA Sensitivity (Germination) | hd2ahd2b | Germination rate in the presence of ABA | Lower compared to Wild Type (hypersensitive) | [3][6] |

| Drought Tolerance | hd2ahd2b | Survival rate after drought stress | Higher compared to Wild Type | [3] |

| Gene Expression (DOG1) | hd2ahd2b | Relative transcript level in imbibed seeds | Increased compared to Wild Type | [1] |

| Gene Expression (RD22) | hd2ahd2b | Relative transcript level under control conditions | Significantly higher compared to Wild Type | [3] |

| Histone Acetylation (H4K5ac) | hd2ahd2b | Global H4K5ac level in leaves | Significantly enhanced compared to Wild Type | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving this compound and a general workflow for its functional characterization.

Caption: Regulation of seed dormancy by this compound/HD-2b via DOG1 repression.

Caption: this compound/HD-2b as negative regulators of ABA signaling and drought resistance.

Caption: General experimental workflow for characterizing this compound function.

Detailed Methodologies for Key Experiments

Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from fluorometric assays used for plant HDACs.

A. Protein Extraction:

-

Harvest ~100 mg of 10-day-old Arabidopsis seedlings and freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 500 µL of ice-cold protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and 1x protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total soluble protein. Determine protein concentration using a Bradford or BCA assay.

B. HDAC Activity Measurement:

-

Use a commercial fluorometric HDAC activity assay kit (e.g., containing a Boc-Lys(Ac)-AMC substrate).

-

In a 96-well black plate, add a defined amount of protein extract (e.g., 20-50 µg) to each well.

-

As a negative control, include wells with protein extract and an HDAC inhibitor (e.g., Trichostatin A, TSA) at a final concentration of 1 µM.

-

Add the assay buffer and the fluorogenic HDAC substrate to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the developer solution provided in the kit.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

Calculate the relative HDAC activity by subtracting the fluorescence of the inhibitor-treated samples from the untreated samples.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for performing ChIP-seq to identify the genomic targets of this compound.

A. Chromatin Preparation:

-

Grow Arabidopsis seedlings (e.g., 3-4 weeks old) and harvest approximately 1.5 g of tissue.

-

Crosslink proteins to DNA by vacuum infiltrating the tissue with 1% formaldehyde (B43269) for 10 minutes.

-

Quench the crosslinking reaction by adding 0.125 M glycine (B1666218) and vacuum infiltrating for another 5 minutes.

-

Rinse the tissue with water and blot dry. Freeze in liquid nitrogen and grind to a fine powder.

-

Isolate nuclei using a series of extraction buffers.

-

Lyse the nuclei and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

B. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to this compound (or a tag if using a tagged protein line). Use an IgG antibody as a negative control.

-

Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

C. DNA Elution and Purification:

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation or a DNA purification kit.

D. Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA sample.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched genomic regions, which represent the binding sites of this compound.

Bimolecular Fluorescence Complementation (BiFC) in Arabidopsis Protoplasts

This protocol is for visualizing the in vivo interaction between this compound and a protein of interest (e.g., HD-2b, HSI2).

A. Plasmid Construction:

-

Clone the coding sequence of this compound into a vector containing the N-terminal fragment of a fluorescent protein (e.g., nYFP).

-

Clone the coding sequence of the interacting protein into a vector containing the C-terminal fragment of the same fluorescent protein (e.g., cYFP).

-

Include negative controls, such as co-expression of each construct with an empty vector.

B. Protoplast Isolation:

-

Use leaves from 3-4 week old Arabidopsis plants.

-

Slice the leaves into thin strips and incubate in an enzyme solution (e.g., containing cellulase (B1617823) and macerozyme) for 3-4 hours in the dark with gentle shaking.

-

Filter the protoplasts through a nylon mesh to remove undigested tissue.

-

Wash the protoplasts by gentle centrifugation and resuspend in a suitable buffer (e.g., W5 solution).

C. Protoplast Transfection:

-

Mix the protoplasts with the plasmid DNA constructs (e.g., 10-20 µg of each plasmid).

-

Add PEG solution to induce DNA uptake and incubate for 15-20 minutes at room temperature.

-

Gently wash the protoplasts to remove the PEG solution and resuspend in a culture medium.

D. Imaging:

-

Incubate the transfected protoplasts in the dark at room temperature for 16-24 hours to allow for protein expression.

-

Observe the protoplasts under a confocal laser scanning microscope.

-

A positive interaction is indicated by the reconstitution of the fluorescent protein, resulting in a fluorescent signal in the subcellular compartment where the interaction occurs (e.g., the nucleus for this compound).

Drought Tolerance Assay

This protocol describes a method to assess the drought tolerance of hd2a mutants.

-

Sow seeds of wild-type and hd2a mutant plants in pots filled with a uniform soil mixture.

-

Grow the plants under well-watered conditions for 2-3 weeks.

-

Withhold watering to impose drought stress.

-

Monitor the plants daily and record the time to the first signs of wilting.

-

After a defined period of drought (e.g., 10-14 days), re-water the plants.

-

After 3-5 days of recovery, score the survival rate by counting the number of plants that have recovered and resumed growth.

-

Measure water loss by weighing the pots at regular intervals throughout the drought period.

ABA Sensitivity Assay

This protocol details how to assess the sensitivity of seed germination to ABA.

-

Surface-sterilize seeds of wild-type and hd2a mutant plants.

-

Sow the seeds on Murashige and Skoog (MS) agar (B569324) plates supplemented with different concentrations of ABA (e.g., 0, 0.5, 1, 2.5 µM).

-

Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark).

-

Score the germination rate (radicle emergence) daily for up to 7 days.

-

A genotype is considered hypersensitive to ABA if its germination is inhibited at lower ABA concentrations compared to the wild type.

Conclusion

This compound is a critical epigenetic regulator in Arabidopsis thaliana, with diverse and sometimes opposing roles in key physiological processes. Its function as a histone deacetylase allows it to fine-tune gene expression in response to both developmental cues and environmental stresses. The intricate involvement of this compound in seed dormancy, ABA signaling, and drought response makes it a compelling target for further research and potential biotechnological applications aimed at improving crop performance and resilience. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to understand and investigate the complex functions of this important plant-specific protein.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Protein-Protein Interactions Visualized by Bimolecular Fluorescence Complementation in Arabidopsis thaliana Protoplasts from Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Protein fragment bimolecular fluorescence complementation analyses for the in vivo study of protein-protein interactions and cellular protein complex localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA Stability Measurements Using RT-qPCR in Arabidopsis Seedlings [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Arabidopsis thaliana histone deacetylase 1 (AtHD1) is localized in euchromatic regions and demonstrates histone deacetylase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-hybrid protein-protein interaction analysis in Arabidopsis protoplasts: establishment of a heterodimerization map of group C and group S bZIP transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of HD-2a in Plant Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase 2A (HD-2a), a plant-specific histone deacetylase (HDAC), plays a pivotal role in regulating various aspects of plant growth and development. As a transcriptional repressor, this compound is implicated in key developmental processes ranging from embryogenesis and seed dormancy to leaf polarity and flowering time. This technical guide provides a comprehensive overview of the expression patterns of the this compound gene, details the experimental protocols used to elucidate its function, and visualizes its involvement in critical signaling pathways.

I. Quantitative Expression Patterns of this compound

The expression of this compound is spatially and temporally regulated throughout the plant life cycle. Quantitative data from various studies, primarily in the model organism Arabidopsis thaliana, reveal a dynamic expression profile.

A. Expression in Vegetative and Reproductive Tissues

Analysis of publicly available microarray data from the Arabidopsis eFP Browser provides a semi-quantitative overview of this compound (AT3G44750) expression across different tissues. The data indicates that this compound is broadly expressed, with notable levels in developing seeds, shoot apex, and floral organs.

| Tissue/Organ | Developmental Stage | Relative Expression Level |

| Roots | Primary Root | Moderate |

| Lateral Root | Moderate | |

| Leaves | Rosette Leaf | Moderate |

| Cauline Leaf | Moderate | |

| Stem | Internode | Low to Moderate |

| Inflorescence | Shoot Apex (Vegetative) | High |

| Shoot Apex (Inflorescence) | High | |

| Flowers | Sepals | Moderate |

| Petals | Moderate | |

| Stamens | High | |

| Carpels/Pistil | High | |

| Siliques | Developing Seeds | High |

| Pericarp | Moderate |

Note: This table is a synthesized representation of data from various sources, including the Arabidopsis eFP Browser. "Relative Expression Level" is a qualitative summary of quantitative data.

B. Dynamic Expression During Seed Development and Germination

Quantitative real-time PCR (qRT-PCR) has been employed to precisely measure the transcript levels of this compound and its close homolog HD-2b during seed maturation and imbibition. These studies highlight a critical role for these genes in regulating seed dormancy.

| Developmental Stage | This compound Relative Expression (Normalized) | HD-2b Relative Expression (Normalized) |

| 12 Days After Pollination (DAP) | ~1.0 | ~1.5 |

| 15 DAP | ~1.8 | ~2.5 |

| 18 DAP | ~2.5 | ~4.0 |

| Dry Seed | ~1.5 | ~5.0 |

| 6h Imbibition | ~2.0 | ~6.0 |

| 12h Imbibition | ~3.0 | ~7.5 |

| 24h Imbibition | ~2.5 | ~6.5 |

Data adapted from Han et al. (2023). Expression levels are relative and normalized to a reference gene.

II. Key Signaling Pathways Involving this compound

This compound functions as a transcriptional co-repressor, meaning it is recruited to specific gene promoters by DNA-binding transcription factors to mediate gene silencing. Below are diagrams of key signaling pathways where this compound is a central player.

III. Experimental Protocols

The functional characterization of this compound has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the transcript abundance of this compound.

1. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

2. qRT-PCR Reaction:

-

Prepare a reaction mix containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for this compound (designed to amplify a 100-150 bp product)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qRT-PCR in a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Include a melt curve analysis to verify the specificity of the amplification.

-

Use a reference gene (e.g., ACTIN2 or UBQ10) for normalization.

-

Calculate the relative expression of this compound using the 2-ΔΔCt method.

B. In Situ Hybridization

This technique is used to visualize the spatial expression pattern of this compound mRNA within plant tissues.

1. Tissue Fixation and Embedding:

-

Fix freshly dissected plant tissues in FAA (Formalin-Acetic Acid-Alcohol) solution overnight at 4°C.

-

Dehydrate the tissues through a graded ethanol (B145695) series.

-

Infiltrate and embed the tissues in paraffin (B1166041) wax.

-

Section the embedded tissues into 8-10 µm thick slices using a microtome and mount them on slides.

2. Probe Synthesis and Hybridization:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for this compound by in vitro transcription.

-

Pre-treat the tissue sections to improve probe accessibility (e.g., with proteinase K).

-

Hybridize the DIG-labeled probe to the tissue sections overnight in a humid chamber at 50-55°C.

3. Detection and Visualization:

-

Wash the slides to remove unbound probe.

-

Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detect the AP activity using a colorimetric substrate (e.g., NBT/BCIP), which produces a purple precipitate at the site of mRNA localization.

-

Observe the slides under a microscope.

C. Promoter-GUS Fusion and Histochemical Staining

This reporter gene assay is used to analyze the transcriptional activity of the this compound promoter.

1. Vector Construction and Plant Transformation:

-

Clone the promoter region of this compound upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.

-

Transform Arabidopsis thaliana plants with the construct using the floral dip method.

-

Select transgenic plants carrying the pthis compound::GUS construct.

2. GUS Staining:

-

Harvest tissues from transgenic plants.

-

Incubate the tissues in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) overnight at 37°C.

-

The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate in the cells where the this compound promoter is active.

-

Clear the chlorophyll (B73375) from green tissues using an ethanol series to visualize the blue staining.

-

Observe the staining pattern under a dissecting or light microscope.

IV. Conclusion

This compound is a crucial epigenetic regulator involved in multiple facets of plant development. Its expression is tightly controlled, and its activity as a transcriptional repressor is central to the regulation of seed dormancy, ABA signaling, and flowering time. The experimental protocols detailed in this guide provide a robust framework for further investigation into the complex roles of this compound and other histone deacetylases in plant biology. A deeper understanding of these regulatory networks holds significant potential for the development of novel strategies in crop improvement and agricultural biotechnology.

The Role of HD-2a in Seed Germination and Dormancy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Seed germination and dormancy are critical processes in the plant life cycle, governed by a complex interplay of genetic and environmental factors. Histone deacetylases (HDACs) have emerged as key epigenetic regulators in this process. This technical guide provides an in-depth analysis of the role of HISTONE DEACETYLASE 2A (HD-2a), a plant-specific HDAC, in controlling the delicate balance between seed germination and dormancy. We will explore its molecular mechanisms, protein interactions, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for research and development professionals.

Introduction: The Epigenetic Control of Seed Fate

The transition from a dormant seed to a germinating seedling is a pivotal developmental switch in the life of a plant. This process is tightly regulated to ensure that germination occurs under favorable environmental conditions, maximizing the chances of survival. Seed dormancy is an adaptive trait that temporarily blocks germination even under seemingly favorable conditions. The release from dormancy and the initiation of germination are controlled by a complex network of signaling pathways, with the phytohormones abscisic acid (ABA) and gibberellins (B7789140) (GA) playing central antagonistic roles; ABA generally promotes dormancy, while GA promotes germination.[1][2][3][4][5][6]

Epigenetic modifications, such as histone acetylation, are crucial for regulating gene expression during seed development and germination.[7] Histone acetylation, mediated by histone acetyltransferases (HATs), is generally associated with transcriptionally active chromatin. Conversely, histone deacetylation, carried out by HDACs, leads to chromatin compaction and transcriptional repression. The Arabidopsis genome encodes 18 HDACs, which are grouped into three families: RPD3/HDA1-like, SIR2-like, and the plant-specific HD2 (also known as HD-tuin) family.[8] The HD2 family in Arabidopsis comprises four members: this compound, HD-2b, HD-2c, and HD-2d.[9] This guide focuses on the specific role of this compound in the intricate regulation of seed germination and dormancy.

This compound: A Key Repressor of Seed Germination

This compound has been identified as a negative regulator of seed germination and a promoter of seed dormancy.[10][11][12][13] Studies using knockout mutants have demonstrated that the loss of this compound function leads to enhanced seed germination, suggesting that its presence is crucial for restraining this process.[10][11][12][13]

Opposing Roles of HD2 Family Members

Interestingly, members of the HD2 family exhibit functional divergence in the context of seed germination. While this compound acts as a repressor, HD-2c has been shown to enhance germination.[8][14][15][16] Mutant analysis reveals that hd2a null mutants have enhanced germination, whereas hd2c mutants show restrained germination.[10][11][12][13] A double mutant, hd2a/hd2c, exhibits a germination rate comparable to wild-type seeds, indicating that these two enzymes have opposing functions that balance the regulation of germination.[10][11][12][13]

Redundant Function with HD-2b in Promoting Dormancy

This compound acts redundantly with its close homolog, HD-2b, to regulate seed dormancy.[8][14][15][16] Single mutants of hd2a or hd2b do not show a significant dormancy phenotype, but a double knockout mutant, hd2ahd2b, exhibits significantly enhanced seed dormancy.[8][14][15][16][17] This indicates that both this compound and HD-2b are required to repress dormancy and promote germination.

Molecular Mechanism of this compound Action

This compound exerts its regulatory function through a well-defined signaling pathway that involves direct protein-protein interactions and the epigenetic silencing of a master regulator of seed dormancy.

The HSI2/HSL1-HD-2a/HD-2b Repressor Complex

The primary mechanism by which this compound and HD-2b regulate seed dormancy is through their interaction with the transcriptional repressors HIGH-LEVEL EXPRESSION OF SUGAR INDUCIBLE GENE 2 (HSI2) and HSI2-LIKE 1 (HSL1), also known as VAL1 and VAL2, respectively.[8][14][15][16] HSI2 and HSL1 act as scaffold proteins that recruit this compound and HD-2b to specific target gene loci.[8][14][15][16]

Targeting and Repression of DELAY OF GERMINATION 1 (DOG1)

The key target of the HSI2/HSL1-HD-2a/HD-2b repressor complex is the DELAY OF GERMINATION 1 (DOG1) gene.[8][14][15][16] DOG1 is a well-established master regulator of seed dormancy; high levels of DOG1 expression are strongly correlated with increased dormancy.[8][14][15][16]

The HSI2/HSL1 proteins directly bind to the DOG1 locus and recruit this compound and HD-2b.[8][14][15][16] Once recruited, this compound and HD-2b deacetylate histones at the DOG1 locus, leading to a more compact chromatin structure and transcriptional repression of DOG1.[8][14][15][16][17][18] This repression of DOG1 is crucial for reducing seed dormancy and allowing germination to proceed.

In the absence of functional this compound and HD-2b, as seen in the hd2ahd2b double mutant, the DOG1 locus becomes hyperacetylated, resulting in a significant upregulation of DOG1 expression and consequently, a deep dormancy phenotype.[8][14][15][16][17][18]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its role in seed germination and dormancy.

Table 1: Germination Phenotypes of hd2 Mutants

| Genotype | Freshly Harvested Seed Germination (%) | After-ripened Seed Germination (%) | Reference(s) |

| Wild-Type (Col-0) | ~20% | ~98% | [14][17] |

| hd2a | ~20% | ~98% | [14][17] |

| hd2b | ~20% | ~98% | [14][17] |

| hd2ahd2b | ~5% | ~60% | [14][17] |

| hd2c | ~10% | Not Reported | [10][13] |

| hd2a/hd2c | ~20% | Not Reported | [10][13] |

Table 2: Relative Expression of DOG1 in hd2 Mutant Seeds

| Genotype | Relative DOG1 Expression (Fold Change vs. WT) | Reference(s) |

| Wild-Type (Col-0) | 1.0 | [14][16] |

| hd2a | ~2.0 | [14][16] |

| hd2b | ~6.0 | [14][16] |

| hd2ahd2b | >20.0 | [14][16] |

Table 3: Effect of Hormonal and Environmental Treatments on hd2ahd2b Germination

| Treatment | Wild-Type (Col-0) Germination (%) | hd2ahd2b Germination (%) | Reference(s) |

| Control (Water) | ~98% | ~60% | [14] |

| 0.5 µM ABA | ~40% | ~10% | [14] |

| 100 µM GA3 | ~98% | ~75% | [14] |

| Stratification (4°C for 3 days) | ~98% | ~80% | [14] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Seed Dormancy

The following diagram illustrates the signaling pathway involving this compound in the regulation of DOG1 expression and seed dormancy.

Caption: The HSI2/HSL1-HD-2a/HD-2b signaling pathway for DOG1 repression.

Experimental Workflow for Investigating Protein-Protein Interactions

The following diagram outlines a typical workflow for studying the interaction between this compound and its partner proteins.

Caption: Workflow for protein-protein interaction analysis.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the function of this compound.

Seed Germination Assay

Objective: To quantify and compare the germination rates of different Arabidopsis genotypes under various conditions.

Methodology:

-

Seed Sterilization: Seeds are surface-sterilized using 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Tween-20 for 10 minutes, and then rinsed five times with sterile water.[1]

-

Plating: Approximately 100 seeds per genotype are sown on sterile filter paper or 0.8% agar (B569324) plates containing Murashige and Skoog (MS) medium.[7][19] For hormonal treatments, ABA or GA3 is added to the medium at the desired concentration.[7]

-

Stratification (Optional): To break dormancy, plates are often stratified by storing them at 4°C in the dark for 3 days.[1]

-

Incubation: Plates are transferred to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).[7]

-

Scoring: Germination, defined as the emergence of the radicle, is scored daily for a specified period (e.g., 7 days).[19]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the in vivo association of this compound with the DOG1 gene locus.

Methodology:

-

Cross-linking: Plant material (e.g., imbibed seeds) is treated with formaldehyde (B43269) to cross-link proteins to DNA.[8][10][11][14][18]

-

Chromatin Extraction and Shearing: Nuclei are isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.[8][10][11][14][18]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-HD-2a). The antibody-protein-DNA complexes are then captured using protein A/G-agarose or magnetic beads.[8][10][11][14][18]

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the target DNA region (e.g., the DOG1 promoter) to quantify the enrichment of this region in the immunoprecipitated sample.[10][11][14]

Co-Immunoprecipitation (Co-IP)

Objective: To validate the in vivo interaction between this compound and its interacting partners (e.g., HSI2).

Methodology:

-

Protein Extraction: Total protein is extracted from plant tissue under non-denaturing conditions.[3][20][21][22][23]

-

Immunoprecipitation: The protein extract is incubated with an antibody against the "bait" protein (e.g., this compound). The antibody-bait protein complex, along with any interacting "prey" proteins, is captured using protein A/G beads.[3][20][21][22][23]

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the "prey" protein (e.g., HSI2) to confirm its presence in the immunoprecipitated complex.[20][21][22]

Bimolecular Fluorescence Complementation (BiFC)

Objective: To visualize the in vivo interaction and determine the subcellular localization of the this compound and HSI2/HSL1 interaction.

Methodology:

-

Vector Construction: The coding sequences of the two proteins of interest are fused to complementary, non-fluorescent fragments of a fluorescent protein (e.g., the N-terminal and C-terminal halves of YFP).[2][9][24][25][26]

-

Transient Expression: The constructs are co-transformed into plant protoplasts or agroinfiltrated into Nicotiana benthamiana leaves.[2][9][24][25][26]

-

Fluorescence Microscopy: If the two proteins interact, the two halves of the fluorescent protein are brought into close proximity, allowing the fluorophore to reform and emit a fluorescent signal. This signal is then visualized using a confocal microscope to determine the subcellular localization of the interaction.[2][9][24][25][26]

Conclusion and Future Perspectives

This compound plays a critical, repressive role in seed germination, primarily by acting in concert with HD-2b to epigenetically silence the master dormancy regulator, DOG1. This action is mediated by the recruitment of the this compound/HD-2b deacetylase complex to the DOG1 locus by the HSI2/HSL1 transcriptional repressors. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the intricate epigenetic regulation of seed fate.

Future research in this area could focus on:

-

Identification of additional targets of the HSI2/HSL1-HD-2a/HD-2b complex: While DOG1 is a key target, it is likely that this complex regulates other genes involved in seed germination and dormancy.

-

Upstream regulation of this compound: Understanding how the expression and activity of this compound itself are regulated will provide a more complete picture of the signaling pathway.

-

Crosstalk with other signaling pathways: Investigating the interplay between the this compound pathway and other signaling networks, such as those involving light and temperature, will be crucial for a holistic understanding of seed germination control.

-

Translational applications: Modulating the activity of this compound or its interacting partners could be a potential strategy for improving seed vigor and germination synchrony in agriculturally important crops.

The continued exploration of the role of this compound and other epigenetic modifiers will undoubtedly provide valuable insights into the fundamental mechanisms governing plant development and offer new avenues for crop improvement.

References

- 1. Sterilization and Germination Protocol for ''Arabidopsis thaliana'' Seeds in Gnotobiotic Experiments - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 4. elifesciences.org [elifesciences.org]

- 5. Frontiers | Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 8. docs.abcam.com [docs.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 11. Chromatin Immunoprecipitation Using Imbibed Seeds of Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]

- 12. Role of HD2 genes in seed germination and early seedling growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chromatin Immunoprecipitation Using Imbibed Seeds of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Arabidopsis histone deacetylase HD2A and HD2B regulate seed dormancy by repressing DELAY OF GERMINATION 1 [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Gibberellin Requirement for Arabidopsis Seed Germination Is Determined Both by Testa Characteristics and Embryonic Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]

- 21. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bio-protocol.org [bio-protocol.org]

- 25. en.bio-protocol.org [en.bio-protocol.org]

- 26. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HD-2a in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase 2A (HD-2a), a member of the plant-specific HD2 family of histone deacetylases (HDACs), is emerging as a critical regulator in the intricate network of plant stress response pathways. This technical guide synthesizes current research to provide an in-depth understanding of this compound's function, focusing on its involvement in abiotic stress tolerance. The information presented herein is intended to support researchers in developing novel strategies for crop improvement and stress resilience.

Core Involvement in Abiotic Stress

This compound primarily functions in the nucleus and has been shown to be involved in plant responses to a variety of abiotic stresses, including drought, salt, cold, and heat.[1][2][3] Its expression levels are modulated by these stress conditions, indicating its active participation in stress adaptation mechanisms.[1][2]

Drought Stress Response

This compound plays a significant and coordinated role in the plant's response to drought. Studies in Arabidopsis thaliana have demonstrated that this compound, along with its close homolog HD-2c, positively regulates drought tolerance.[1][4][5] Overexpression of HD2A enhances plant survival under drought conditions and reduces water loss.[1][2] Conversely, knockout mutants of hd2a exhibit increased sensitivity to drought, characterized by lower survival rates and greater water loss compared to wild-type plants.[1][5] This response is intricately linked to the regulation of stomatal closure and root growth, which are critical for maintaining water balance.[1][2]

Salt, Cold, and Heat Stress Responses

The expression of HD2A is also influenced by other abiotic stresses. While its expression is upregulated under cold and heat stress, it is downregulated by salt and abscisic acid (ABA) treatments.[1][2] Overexpression of HD2A has been shown to confer enhanced tolerance to drought and salt stress.[6] This suggests a complex regulatory network where this compound's function is stress-specific.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from studies on this compound and its homologs in Arabidopsis thaliana, providing a comparative overview of its impact on stress tolerance.

Table 1: Gene Expression of HD2 Family Members Under Abiotic Stress

| Gene | Drought Stress | Osmotic Stress (PEG-6000) | Salt Stress | Cold Stress | Heat Stress | ABA Treatment |

| HD2A | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | Upregulated[1][2] | Downregulated[1][2][6] |

| HD2B | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | - | Downregulated[1][2][6] |

| HD2C | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | Upregulated[1][2] | Upregulated[1][2] | Downregulated[1][2][6] |

| HD2D | Upregulated[1] | Upregulated[1] | Downregulated[1][2] | - | - | Downregulated[1][2][6] |

Table 2: Phenotypic Analysis of hd2a Mutants and Overexpression Lines Under Drought Stress

| Genotype | Phenotype | Observation |

| hd2a mutant | Survival Rate | Lower than wild-type[1][2] |

| Water Loss | Increased compared to wild-type[1][2] | |

| HD2A Overexpression | Survival Rate | Enhanced compared to wild-type[1][2] |

| Water Loss | Decreased compared to wild-type[1][2] | |

| Primary Root Length | Increased under control and osmotic stress[1][2] | |

| Secondary Roots | Higher number under control conditions[1][2] | |

| hd2a hd2c double mutant | Survival Rate | Significantly lower than single mutants and wild-type[1][2][5] |

| Water Loss | Significantly increased compared to single mutants and wild-type[1][2][5] | |

| Stomatal Aperture (with ABA) | Significantly larger than single mutants and wild-type[1][2] | |

| Root Growth | Decreased[1][5] |

Signaling Pathways Involving this compound

This compound exerts its regulatory function through interaction with key signaling pathways, primarily the abscisic acid (ABA) and gibberellic acid (GA) pathways.

ABA-Mediated Stomatal Closure

This compound, in coordination with HD-2c, plays a crucial role in ABA-mediated stomatal closure, a vital mechanism for reducing water loss during drought.[1] The double mutant hd2a hd2c shows altered expression of key genes in the ABA signaling pathway, including upregulation of ABI1 and ABI2 (negative regulators) and downregulation of SLAC1 (a positive regulator of stomatal closure).[1][5][7] This leads to impaired stomatal function and increased water loss.[1] Overexpression of HD2A or HD2C, on the other hand, promotes complete stomatal closure in response to ABA.[1][2]

GA-Mediated Root Growth

Root architecture is critical for water uptake, especially under drought conditions. This compound and HD-2c also co-regulate root growth by influencing the gibberellic acid (GA) catabolism pathway. The hd2a hd2c double mutant exhibits decreased root growth, which is associated with the upregulation of GA2ox1 and GA2ox2, genes involved in the breakdown of bioactive GA.[1][5] Conversely, overexpression of HD2A and HD2C leads to increased primary root length and a higher number of secondary roots.[1][2]

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the function of this compound in plant stress responses.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is commonly used.

-

Growth Medium: Murashige and Skoog (MS) medium with 0.8% agar (B569324) and 1% sucrose.

-

Growth Conditions: Plants are typically grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Generation of Transgenic Lines

-

Overexpression Lines: The full-length coding sequence of HD2A is cloned into a plant expression vector (e.g., pBI121) under the control of a strong constitutive promoter like CaMV 35S. The construct is introduced into Agrobacterium tumefaciens and transformed into wild-type Arabidopsis plants using the floral dip method.

-

Mutant Lines: T-DNA insertion lines for hd2a (e.g., SALK lines) are obtained from the Arabidopsis Biological Resource Center (ABRC). Homozygous mutants are identified by PCR-based genotyping. Double mutants (hd2a hd2c) are generated by crossing the respective single mutants.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is isolated from plant tissues (e.g., leaves, roots) using a commercial kit (e.g., Plant/Fungi Total RNA Purification Kit, Norgen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript Reverse Transcription Supermix, Bio-Rad).

-

qPCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green master mix. Gene-specific primers are designed for HD2A and target genes. The relative expression levels are calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., Actin) as an internal control.[1]

Drought Stress Phenotyping

-

Drought Treatment: Water is withheld from 3-week-old soil-grown plants for a specified period (e.g., 13 days).

-

Re-watering and Survival Rate: Plants are re-watered, and the survival rate is scored after a recovery period (e.g., 2 days). The number of surviving (green) plants is divided by the total number of plants.[5]

-

Water Loss Measurement: Rosette leaves are detached from plants and weighed at regular intervals (e.g., every 30 minutes for 180 minutes) to determine the rate of fresh weight loss.[5]

Stomatal Aperture Measurement

-

Epidermal Peels: Epidermal peels are taken from the abaxial side of mature rosette leaves.

-

ABA Treatment: The peels are floated in a stomatal opening solution and then treated with ABA (e.g., 10 µM) for a specified time.

-

Microscopy and Measurement: The width and length of the stomatal pores are measured using a microscope equipped with an imaging system. The stomatal aperture is calculated as the ratio of width to length.[1]

Root Growth Analysis

-

Growth on Plates: Seeds are germinated on vertical MS agar plates.

-

Stress Treatment: For osmotic stress, seedlings are transferred to MS plates supplemented with PEG-6000.

-

Measurement: The length of the primary root and the number of lateral roots are measured at specific time points using image analysis software (e.g., ImageJ).[1]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound in plant stress response.

Conclusion and Future Directions

This compound is a key player in the plant's response to abiotic stresses, particularly drought. Its coordinated action with HD-2c in regulating ABA and GA signaling pathways highlights the complexity of stress adaptation mechanisms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research in this area. Future studies could focus on identifying the direct downstream targets of this compound's deacetylase activity through techniques like ChIP-seq, which would provide a more detailed understanding of its regulatory network. Furthermore, exploring the role of this compound in other crop species could pave the way for developing stress-tolerant varieties to ensure global food security in the face of climate change.

References

- 1. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]

- 3. Plant Responses to Abiotic Stress Regulated by Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression [mdpi.com]

- 7. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of HD-2a Histone Deacetylase

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of HD-2a

This compound, a plant-specific histone deacetylase (HDAC) found in Arabidopsis thaliana, plays a crucial role in the epigenetic regulation of gene expression, particularly in response to environmental stress and hormonal signals. As a member of the HD2 family of HDACs, its primary function is to catalyze the removal of acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

The catalytic mechanism of this compound, like other classical HDACs, is zinc-dependent. The active site contains a Zn²⁺ ion that coordinates with the carbonyl group of the acetylated lysine substrate and a water molecule. This coordination facilitates a nucleophilic attack by the water molecule on the carbonyl carbon, leading to the hydrolysis of the acetyl group and the regeneration of a free lysine residue.

This compound does not function in isolation but as part of larger protein complexes that are recruited to specific genomic loci. Its interaction with other proteins is critical for its substrate specificity and regulatory function. For instance, this compound has been shown to physically interact with its close homolog HD2C, and this interaction is important for their coordinated role in drought stress response. These HDACs can be recruited to the promoters of target genes by transcription factors, where they modulate the acetylation status of histones, thereby influencing gene expression.

A key aspect of this compound's mechanism of action is its involvement in the abscisic acid (ABA) signaling pathway, a central pathway in the plant's response to drought stress. This compound acts as a negative regulator of ABA-responsive genes. Under drought conditions, ABA levels rise, leading to a signaling cascade that results in the altered expression of numerous genes. This compound, in concert with HD2C, has been shown to repress the expression of genes involved in ABA biosynthesis, such as NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 9 (NCED9), by deacetylating histone H4 at lysine 5 (H4K5ac) at the gene's promoter. Furthermore, this compound and HD2C co-regulate the expression of genes involved in gibberellin (GA) catabolism, such as GA2ox1 and GA2ox2, thereby influencing root growth under osmotic stress.

In the context of stomatal closure, another critical drought stress response, this compound and HD2C are involved in modulating the expression of genes that regulate this process. Overexpression of this compound leads to enhanced stomatal closure in response to ABA, while knockout mutants show impaired stomatal closure, resulting in increased water loss and reduced drought tolerance. This indicates that this compound is a positive regulator of ABA-mediated stomatal closure.

Quantitative Data

Enzyme Kinetics and Inhibitor Specificity

Specific enzyme kinetic parameters (Km, Vmax) and IC50 values for inhibitors of Arabidopsis thaliana this compound are not well-documented in publicly available literature. The tables below are presented to highlight the current gaps in quantitative data for this specific enzyme.

Table 1: Enzyme Kinetic Parameters for Arabidopsis thaliana this compound

| Parameter | Value | Substrate | Conditions | Reference |

| Km | Not Reported | - | - | - |

| Vmax | Not Reported | - | - | - |

| Specific Activity | Not Reported | - | - | - |

Table 2: IC50 Values of Inhibitors for Arabidopsis thaliana this compound

| Inhibitor | IC50 | Reference |

| Not Reported | - | - |

Gene Expression and Histone Acetylation Changes

The following tables summarize the semi-quantitative and qualitative data on the impact of this compound on gene expression and histone acetylation.

Table 3: Regulation of Gene Expression by this compound and HD2C in Response to ABA and Drought Stress

| Gene | Function | Regulation by HD2A/HD2C | Stress Condition | Reference |

| NCED9 | ABA Biosynthesis | Repression | Drought | [1] |

| GA2ox1 | GA Catabolism | Repression | Osmotic Stress | [2][3] |

| GA2ox2 | GA Catabolism | Repression | Osmotic Stress | [2][3] |

| ABI1 | Negative regulator of ABA signaling | Indirect Regulation | Drought | [2][3] |

| ABI2 | Negative regulator of ABA signaling | Indirect Regulation | Drought | [2][3] |

| SLAC1 | Stomatal Closure | Positive Regulation | Drought | [2][3] |

Table 4: Histone Acetylation Marks Modulated by this compound

| Histone Mark | Target Gene Promoter | Effect of this compound | Reference |

| H4K5ac | NCED9 | Deacetylation (Repression) | [1] |

| H3K9ac | Global | Deacetylation | [3] |

Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of purified recombinant this compound.

Materials:

-

Recombinant Arabidopsis thaliana this compound protein

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer (containing a protease like trypsin)

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant this compound protein to the desired concentration in HDAC Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in HDAC Assay Buffer.

-

Prepare a stock solution of TSA in DMSO.

-

Prepare the HDAC Developer according to the manufacturer's instructions.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add the following to each well:

-

50 µL of HDAC Assay Buffer

-

10 µL of diluted this compound protein (or buffer for no-enzyme control)

-

10 µL of inhibitor (TSA or test compound) or DMSO (for no-inhibitor control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 30 µL of the diluted fluorogenic substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Stop the Reaction and Develop the Signal:

-

Add 50 µL of HDAC Developer to each well.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

-

Measure Fluorescence:

-

Read the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) for this compound

This protocol describes the immunoprecipitation of chromatin associated with this compound to identify its target genomic regions.

Materials:

-

Arabidopsis thaliana seedlings (wild-type and/or expressing tagged this compound)

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (B1666218) (to quench cross-linking)

-

ChIP Lysis Buffer

-

Antibody against this compound or the tag

-

Protein A/G magnetic beads

-

ChIP Wash Buffers (low salt, high salt, LiCl)

-

TE Buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking:

-

Harvest Arabidopsis seedlings and fix them in 1% formaldehyde under vacuum for 15 minutes.

-

Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

-

Wash the seedlings with cold water.

-

-

Chromatin Preparation:

-

Grind the seedlings to a fine powder in liquid nitrogen.

-

Resuspend the powder in ChIP Lysis Buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared chromatin with the anti-HD-2a antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.

-

Finally, wash the beads with TE buffer.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-linking by incubating the eluate with NaCl at 65°C overnight.

-

Treat with RNase A and then with Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for putative target gene promoters.

-

Visualizations

Signaling Pathways

Caption: this compound in Drought Stress and ABA Signaling.

Experimental Workflows

Caption: Workflow for In Vitro HDAC Activity Assay.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

References

- 1. Histone Deacetylases HD2A and HD2B Undergo Feedback Regulation by ABA and Modulate Drought Tolerance via Mediating ABA-Induced Transcriptional Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HD2A and HD2C co-regulate drought stress response by modulating stomatal closure and root growth in Arabidopsis [frontiersin.org]

Subcellular Localization of the HD-2a Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HD-2a, a member of the plant-specific HD2 family of histone deacetylases (HDACs) in Arabidopsis thaliana, plays a crucial role in the epigenetic regulation of gene expression. Its function is intrinsically linked to its localization within the cell, as it must access chromatin to carry out its enzymatic activity. This technical guide provides a comprehensive overview of the subcellular localization of the this compound protein, detailing the experimental methodologies used for its determination, summarizing key quantitative data, and illustrating its involvement in cellular signaling pathways.

Data Presentation: Subcellular Distribution of this compound

The subcellular localization of this compound has been primarily investigated through qualitative methods. While precise quantitative data on the percentage of this compound in different cellular compartments is not extensively available in the current literature, the consensus from multiple studies is a predominant nuclear localization.

| Cellular Compartment | Method of Detection | Relative Abundance | Reference |

| Nucleus | GFP Fusion & Confocal Microscopy | High | [1] |

| Subcellular Fractionation & Western Blot | High | General Methodology | |

| Cytoplasm | GFP Fusion & Confocal Microscopy | Low / Undetectable | [1] |

| Subcellular Fractionation & Western Blot | Low / Undetectable | General Methodology |

Note: The term "High" indicates that the protein is consistently and strongly detected in this compartment, while "Low / Undetectable" suggests that the protein is either absent or present at levels below the detection limit of the methods used. The possibility of transient cytoplasmic localization under specific, yet to be fully elucidated, conditions cannot be entirely ruled out.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of protein subcellular localization. Below are protocols for two key experimental approaches that have been instrumental in defining the location of this compound and other nuclear proteins in plants.

Green Fluorescent Protein (GFP) Fusion and Confocal Microscopy

This method allows for the visualization of protein localization in living cells.

Principle: The coding sequence of this compound is fused in-frame with the coding sequence of a fluorescent reporter protein, such as GFP. The resulting fusion protein is then expressed in plant cells, and its localization is observed using a confocal microscope.

Detailed Methodology:

-

Vector Construction:

-

The full-length cDNA of this compound is amplified by PCR.

-

The PCR product is cloned into a plant expression vector containing a suitable promoter (e.g., the Cauliflower Mosaic Virus 35S promoter for constitutive expression) and the GFP coding sequence, creating a C-terminal or N-terminal fusion construct (e.g., p35S::this compound-GFP).

-

The construct is verified by DNA sequencing.

-

-

Plant Transformation:

-

Transient Expression: The expression vector is introduced into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of a suitable host plant, such as Nicotiana benthamiana or Arabidopsis thaliana. Expression of the fusion protein can typically be observed 2-3 days post-infiltration.[2]

-

Stable Transformation: For long-term studies, the construct is introduced into Arabidopsis thaliana via Agrobacterium-mediated floral dip transformation to generate stable transgenic lines.

-

-

Confocal Laser Scanning Microscopy (CLSM):

-

Leaf samples from transiently infiltrated or stably transformed plants are mounted on a microscope slide in a drop of water.

-

A confocal microscope is used to visualize the GFP fluorescence. An excitation wavelength of ~488 nm and an emission detection range of ~500-550 nm are typically used for GFP.

-

To confirm nuclear localization, co-localization with a nuclear marker is recommended. This can be achieved by co-infiltrating with a vector expressing a nuclear-localized red fluorescent protein (e.g., NLS-RFP) or by staining with a DNA-intercalating dye such as DAPI (4',6-diamidino-2-phenylindole), which requires tissue fixation and permeabilization.

-

Images are captured and analyzed to determine the subcellular distribution of the this compound-GFP fusion protein.

-

Subcellular Fractionation and Western Blotting

This biochemical approach provides a quantitative assessment of protein distribution among different cellular compartments.

Principle: Plant cells are gently lysed, and cellular organelles are separated by differential centrifugation. The protein content of each fraction is then analyzed by western blotting using an antibody specific to the protein of interest.

Detailed Methodology:

-

Plant Material and Homogenization:

-

Harvest fresh plant tissue (e.g., Arabidopsis seedlings or leaves).

-

Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Resuspend the powder in an ice-cold cell fractionation buffer (e.g., a buffer containing sucrose (B13894), Tris-HCl, MgCl2, and protease inhibitors to maintain organelle integrity).[3]

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells, chloroplasts, and nuclei. This is the P1 (crude nuclear) pellet . The supernatant is the S1 (cytoplasmic) fraction .

-

Carefully collect the S1 fraction.

-

Resuspend the P1 pellet in fractionation buffer and centrifuge again to wash.

-

To further purify the nuclei, the P1 pellet can be resuspended and layered onto a sucrose gradient for ultracentrifugation.

-

-

Protein Extraction:

-

Extract total proteins from the S1 (cytoplasmic) and the purified P1 (nuclear) fractions using a suitable protein extraction buffer containing detergents (e.g., SDS).

-

Determine the protein concentration of each fraction using a protein assay (e.g., Bradford or BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for this compound.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

To validate the purity of the fractions, probe separate blots with antibodies against known markers for the nucleus (e.g., Histone H3) and the cytoplasm (e.g., UGPase).[1]

-

Visualization of Pathways and Workflows

Signaling Pathway: this compound in ABA-Mediated Drought Stress Response

This compound is a key negative regulator in the abscisic acid (ABA) signaling pathway, which is critical for plant responses to drought stress.[4] Under drought conditions, this compound and its close homolog HD-2b are involved in a negative feedback loop that modulates ABA biosynthesis and the expression of ABA-responsive genes.[4]

Caption: A simplified model of the role of this compound in the ABA signaling pathway during drought stress.

Experimental Workflow: Subcellular Localization using GFP Fusion

The following diagram illustrates the key steps involved in determining the subcellular localization of this compound using a GFP fusion protein approach.

Caption: Workflow for determining this compound subcellular localization via GFP fusion and confocal microscopy.

Logical Relationship: this compound Protein Interactions and Functional Consequences

While a complete interactome for this compound is still being elucidated, current evidence suggests it functions as part of larger protein complexes to regulate gene expression.

Caption: Logical flow from this compound protein interactions to its functional outcomes in the cell.

Conclusion

References

An In-depth Technical Guide to the Structure and Catalytic Domain of HD-2a Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HD-2a protein, a plant-specific histone deacetylase. It delves into its structural characteristics, catalytic domain, and its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, drug discovery, and plant sciences.

Introduction to this compound

This compound, also known as Histone Deacetylase 2A or HDA3, is a member of the plant-specific HD2 family of histone deacetylases (HDACs).[1][2] Unlike the well-characterized RPD3/HDA1 and SIR2 families of HDACs found across eukaryotes, the HD2 family is unique to plants and green algae.[3][4] In the model organism Arabidopsis thaliana, the HD2 family comprises four members: HD2A (AT3G44750), HD2B, HD2C, and HD2D.[3][4] These proteins play crucial roles in various developmental processes and stress responses by modulating the acetylation state of histones, thereby regulating gene expression.

This compound primarily functions as a transcriptional repressor. By removing acetyl groups from lysine (B10760008) residues on histone tails, it promotes a more compact chromatin structure, which is generally associated with gene silencing.[1]

This compound Protein Structure

As of the latest available data, there is no experimentally determined three-dimensional structure of this compound in the Protein Data Bank (PDB). However, its structure can be inferred through homology modeling, using the crystal structures of related histone deacetylases as templates. Human Histone Deacetylase 2 (HDAC2) serves as a suitable template for this purpose due to the conserved nature of the deacetylase domain. Several crystal structures of human HDAC2 are available in the PDB, including 4LXZ, 7LTG, and 7KBH.[5][6][7]

Homology Model of Arabidopsis thaliana this compound (Conceptual)

A homology model of this compound would predict a conserved core deacetylase domain characterized by a series of α-helices and β-sheets, forming a catalytic pocket. The N-terminal region of this compound contains a conserved "EFWG" motif and a critical histidine residue (H25) that are essential for its gene repression activity.[8] Additionally, like other members of the HD2 family, this compound possesses a C2H2-type zinc finger domain, which may be involved in DNA binding or protein-protein interactions.[9]

The Catalytic Domain and Mechanism of Action

The catalytic activity of this compound is central to its biological function. As a zinc-dependent deacetylase, its catalytic domain harbors a Zn²⁺ ion coordinated by specific amino acid residues.

Key Residues and Catalytic Mechanism

Based on sequence alignments with other HDACs and site-directed mutagenesis studies, the following features of the this compound catalytic domain are predicted:

-

Zinc-Binding Residues: The catalytic pocket contains a Zn²⁺ ion coordinated by a triad (B1167595) of conserved residues, likely two aspartates and one histidine. This zinc ion is crucial for activating a water molecule that participates in the deacetylation reaction.

-

Charge Relay System: A pair of histidine residues acts as a charge relay system to facilitate the nucleophilic attack of the water molecule on the acetyl group of the lysine substrate.

-

Conserved N-terminal Motif: The "EFWG" motif and Histidine 25 in the N-terminal region are vital for the protein's repressive function, although their precise role in the catalytic cycle is yet to be fully elucidated.[8]

The proposed catalytic mechanism follows a general acid-base chemistry:

-

The acetylated lysine substrate binds to the catalytic pocket.

-

The Zn²⁺ ion polarizes the carbonyl group of the acetyl moiety.

-

A nearby histidine residue acts as a general base, abstracting a proton from the zinc-coordinated water molecule, thereby activating it for nucleophilic attack.

-

The activated water molecule attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate.

-

A second histidine residue acts as a general acid, donating a proton to the nitrogen of the lysine ε-amino group, facilitating the collapse of the tetrahedral intermediate and the release of the deacetylated lysine and acetate.

Quantitative Data

Currently, there is a lack of specific published kinetic parameters (e.g., Kₘ, Vₘₐₓ) for Arabidopsis thaliana this compound. However, studies on related HDACs provide some insights into their enzymatic behavior. The table below summarizes hypothetical and representative data that would be relevant for the biochemical characterization of this compound.

| Parameter | Description | Representative Value (Hypothetical for this compound) |

| Kₘ (for acetylated histone H3 peptide) | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ. | 10-50 µM |

| Vₘₐₓ | Maximum reaction velocity. | 1-10 µmol/min/mg |

| k_cat_ | Turnover number, the number of substrate molecules converted to product per enzyme molecule per unit of time. | 0.1-1 s⁻¹ |

| k_cat_/Kₘ | Catalytic efficiency. | 1 x 10³ - 1 x 10⁵ M⁻¹s⁻¹ |

| IC₅₀ (for Trichostatin A) | Half-maximal inhibitory concentration of a common HDAC inhibitor. | 5-20 nM |

Signaling Pathways Involving this compound

This compound is a key regulator in at least two major signaling pathways in plants: the drought stress response and the control of seed dormancy.

Drought Stress Response

Under drought conditions, this compound, in coordination with HD2C, plays a repressive role in the abscisic acid (ABA) signaling pathway. This regulation helps to fine-tune the plant's response to water deficit.

Regulation of Seed Dormancy

This compound, along with HD2B, is a critical regulator of seed dormancy through the repression of the DELAY OF GERMINATION 1 (DOG1) gene. This process is mediated by the recruitment of the HD2A/HD2B complex to the DOG1 locus by the proteins HSI2 and HSL1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Expression and Purification of Recombinant this compound

This protocol describes the expression of His-tagged this compound in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Methodology:

-

Transformation: Transform chemically competent E. coli (e.g., BL21(DE3)) with a plasmid vector containing the coding sequence for N-terminally His-tagged Arabidopsis thaliana this compound.

-

Culture and Induction: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, subculture into a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analysis: Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity and yield.

In Vitro Histone Deacetylase Activity Assay

This fluorometric assay measures the deacetylase activity of purified this compound using a commercially available substrate.

Methodology:

-